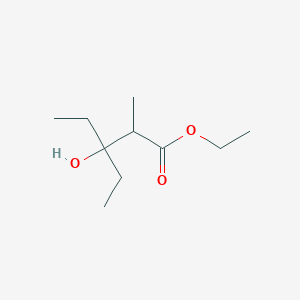
Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound has a molecular formula of C10H20O3 and is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a methylpentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-3-hydroxy-2-methylpentanoate can be achieved through various methods. One common approach involves the esterification of 3-ethyl-3-hydroxy-2-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-2-methylpentanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxy-2-methylpentanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-3-hydroxy-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity.
Comparison with Similar Compounds
Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate can be compared with other similar esters:
Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but with a different substitution pattern.
Ethyl 3-hydroxy-2-methylpentanoate: Lacks the additional ethyl group.
Ethyl 2-hydroxy-4-methylpentanoate: Different position of the hydroxy group.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
61841-01-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-ethyl-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-5-10(12,6-2)8(4)9(11)13-7-3/h8,12H,5-7H2,1-4H3 |
InChI Key |
PQUCOSUIKHCRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















